molecular formula C20H19ClN2O3 B382167 ethyl 2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate

ethyl 2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate

Cat. No.: B382167
M. Wt: 370.8g/mol
InChI Key: WRWHAGKJOUUPEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate is a complex organic compound that features a combination of chlorobenzoyl and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate typically involves multiple steps:

    Formation of 2-Chlorobenzoyl Chloride: This is achieved by reacting 2-chlorobenzoic acid with thionyl chloride.

    Amidation Reaction: The 2-chlorobenzoyl chloride is then reacted with an appropriate amine to form 2-(2-chlorobenzoylamino) intermediate.

    Indole Incorporation: The intermediate is further reacted with indole-3-acetic acid under suitable conditions to form the desired product.

    Esterification: Finally, the carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to yield the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can target the carbonyl groups present in the structure.

    Substitution: The chloro group in the benzoyl moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include oxidized derivatives of the indole ring.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Various substituted benzoyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science:

Biology

    Biochemical Probes: Used in the study of enzyme mechanisms and protein interactions.

Medicine

    Drug Development:

Industry

    Polymer Synthesis: Used in the synthesis of specialized polymers with unique characteristics.

Mechanism of Action

The mechanism by which ethyl 2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate exerts its effects is largely dependent on its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary but often include modulation of biochemical processes at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Chloro-benzoylamino)-3-(1H-indol-3-yl)-propionic acid
  • 2-(2-Chloro-benzoylamino)-3-(1H-indol-3-yl)-propionic acid methyl ester

Uniqueness

The ethyl ester variant offers unique properties such as increased lipophilicity, which can enhance its bioavailability and interaction with biological membranes compared to its non-esterified or methyl ester counterparts.

Properties

Molecular Formula

C20H19ClN2O3

Molecular Weight

370.8g/mol

IUPAC Name

ethyl 2-[(2-chlorobenzoyl)amino]-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C20H19ClN2O3/c1-2-26-20(25)18(23-19(24)15-8-3-5-9-16(15)21)11-13-12-22-17-10-6-4-7-14(13)17/h3-10,12,18,22H,2,11H2,1H3,(H,23,24)

InChI Key

WRWHAGKJOUUPEG-UHFFFAOYSA-N

SMILES

CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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